molecular formula C16H22N2O6 B3336860 N,N-DI-Boc-4-nitroaniline CAS No. 395639-03-9

N,N-DI-Boc-4-nitroaniline

Cat. No.: B3336860
CAS No.: 395639-03-9
M. Wt: 338.36 g/mol
InChI Key: QYACWUAPVKEIAD-UHFFFAOYSA-N
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Description

N,N-DI-Boc-4-nitroaniline, also known as di(tert-butyl) 4-nitrophenylimidodicarbonate, is an organic compound with the molecular formula C16H22N2O6. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms of 4-nitroaniline, which provides stability and prevents unwanted reactions during synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-DI-Boc-4-nitroaniline can be synthesized through a multi-step process involving the protection of 4-nitroaniline. The typical synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-DI-Boc-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DI-Boc-4-nitroaniline has several applications in scientific research:

    Organic Synthesis: It is widely used as a protecting group for amines in multi-step organic synthesis.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the development of advanced materials and polymers.

    Biological Studies: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two Boc groups, which provide enhanced stability and protection compared to compounds with a single Boc group. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-15(2,3)23-13(19)17(14(20)24-16(4,5)6)11-7-9-12(10-8-11)18(21)22/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYACWUAPVKEIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479091
Record name N,N-DI-BOC-4-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395639-03-9
Record name N,N-DI-BOC-4-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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